N-(4,5-dichloropyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dichloropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4(12)11-7-2-5(8)6(9)3-10-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZTMODPVWPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The dichloropyridine moiety distinguishes N-(4,5-dichloropyridin-2-yl)acetamide from other acetamide derivatives. Key structural comparisons include:
Key Observations :
- Heterocyclic Modifications: Thiadiazole () or pyridazinone () cores introduce distinct electronic and steric effects, influencing receptor binding or metabolic stability.
- Bioactivity : Antifungal activity in is linked to the 6-chloropyridinyl group, suggesting halogen positioning is critical for target interactions.
Spectroscopic and Analytical Data
IR and NMR Trends :
Elemental Analysis :
- Acetamide derivatives generally align with calculated C, H, N, and S percentages (e.g., reports <1% deviation).
Preparation Methods
Direct Acetylation of 2-Amino-4,5-dichloropyridine
The most straightforward method involves acetylation of 2-amino-4,5-dichloropyridine using acetylating agents such as acetyl chloride or acetic anhydride .
Procedure :
2-Amino-4,5-dichloropyridine is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) and treated with acetyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. The reaction typically proceeds at 20–30°C for 4–6 hours, yielding crude N-(4,5-dichloropyridin-2-yl)acetamide, which is purified via recrystallization from isopropyl alcohol.
Key Parameters :
Multi-Step Synthesis from 2-Chloro-4,5-dichloropyridine
When 2-amino-4,5-dichloropyridine is unavailable, a two-step synthesis from 2-chloro-4,5-dichloropyridine is employed:
Amination of 2-Chloro-4,5-dichloropyridine
The chloropyridine undergoes nucleophilic aromatic substitution with aqueous ammonia or ammonium hydroxide under high-temperature conditions (120–150°C) in a sealed reactor. Catalysts such as copper(I) iodide or palladium(II) acetate improve regioselectivity and yield.
Optimized Conditions :
Acetylation of the Intermediate Amine
The resultant 2-amino-4,5-dichloropyridine is acetylated as described in Section 1.1.
Advanced Catalytic Methods
Rhodium-Catalyzed Reductive Acetylation
Recent advances utilize rhodium on carbon (Rh/C) with hydrazine hydrate to reduce nitro precursors in situ, followed by acetylation. For example, 2-nitro-4,5-dichloropyridine is reduced to the amine, which is immediately acetylated without isolation.
Advantages :
Conditions :
Purification and Crystallization Techniques
Solvent-Based Recrystallization
Crude this compound is purified using mixed solvents (e.g., ethyl acetate/hexanes or isopropyl alcohol/water) to remove unreacted starting materials and inorganic salts.
Optimized Protocol :
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (XRPD)
The crystalline form exhibits characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°, confirming the α-polymorph.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Acetylation | 2-Amino-4,5-dichloropyridine | AcCl, THF | 85 | 99 |
| Multi-Step Synthesis | 2-Chloro-4,5-dichloropyridine | CuI, NH₄OH | 65 | 97 |
| Reductive Acetylation | 2-Nitro-4,5-dichloropyridine | Rh/C, Hydrazine | 90 | 99 |
Challenges and Optimization Strategies
Regioselectivity in Amination
The amination of 2-chloro-4,5-dichloropyridine may yield regioisomers if reaction conditions are suboptimal. Increasing the ammonia concentration to 28–30% and using copper(I) iodide suppresses side reactions.
Q & A
Q. How can computational methods predict metabolic pathways and toxicity?
- Methodological Answer :
- In silico metabolism : Use GLORY or MetaPrint2D to predict cytochrome P450-mediated oxidation sites (e.g., pyridine ring vs. acetamide).
- Toxicity prediction : Employ Derek Nexus or ProTox-II to assess hepatotoxicity and mutagenicity risks.
- MD simulations : Model interactions with serum albumin to predict plasma protein binding .
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